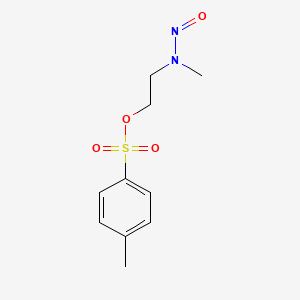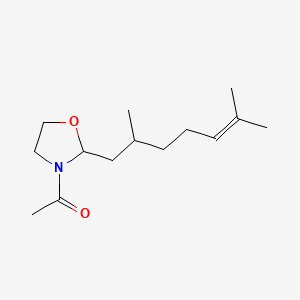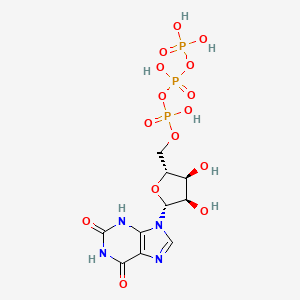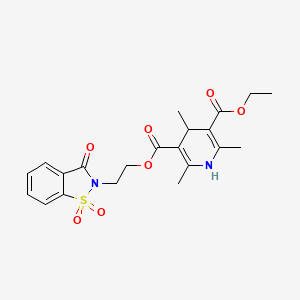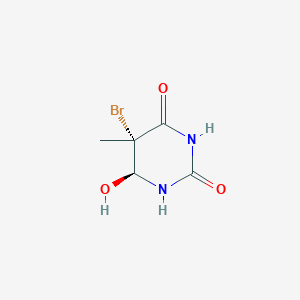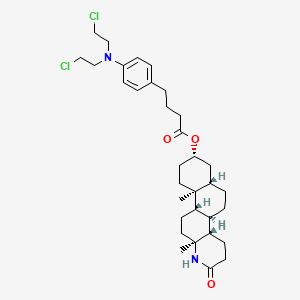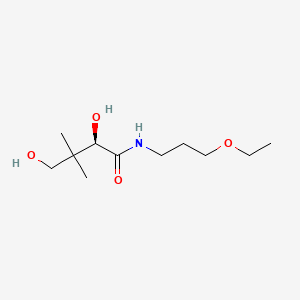
Éter etílico de pantenilo
Descripción general
Descripción
Panthenyl ethyl ether (PEE) is a derivative of pantothenic acid, belonging to the group of water-soluble vitamins. It is primarily utilized in cosmetic formulations for skin and hair care products and has been used in medications in Japan. PEE's chemical and physical properties make it a valuable component in various applications, excluding its use in drug dosages and side effects, which are not covered in this analysis (Chen Qing-jie, 2007).
Synthesis Analysis
The synthesis of PEE involves chemical processes that yield this compound for use in various applications. For example, the synthesis and characterization of ethyl tert-butyl ether (ETBE), a compound related to PEE, involve the acid-catalyzed reaction of tert-butyl alcohol with ethyl alcohol, providing insight into the types of chemical reactions that might be involved in PEE synthesis (C. J. Donahue, T. D'Amico, & Jennifer A. Exline, 2002).
Molecular Structure Analysis
The molecular structure of PEE and related compounds can be elucidated through spectroscopic and chemical degradative evidence, as seen in the structural study of a polyphenolic compound isolated from Panax ginseng. Such studies provide a deep understanding of the molecular frameworks and functional groups that contribute to the compound's properties and reactivity (위재준, 박종대, & 김만욱, 1990).
Chemical Reactions and Properties
PEE's chemical behavior, such as its reactivity and stability, can be inferred from the study of similar compounds. For example, the synthesis and thermolysis of enediynyl ethyl ethers as precursors of enyne−ketenes provide insights into the types of chemical reactions PEE might undergo, including retro-ene reactions and Moore cyclization reactions, which could influence its stability and reactivity (Anna Tarli & Kung K. Wang, 1997).
Physical Properties Analysis
The physical properties of PEE, such as melting point, boiling point, and solubility, can be assessed through experimental data and theoretical analysis. The study on ethers from ethanol, focusing on the equilibrium thermodynamic analysis of the liquid-phase ethyl tert-butyl ether reaction, provides a framework for understanding how the structural elements of PEE might influence its physical properties (K. Jensen & R. Datta, 1995).
Chemical Properties Analysis
The chemical properties of PEE, including its acidity, basicity, and reactivity towards other chemicals, can be gleaned from the detailed chemical kinetic mechanisms of similar ethers. Studies on ethers like ethyl methyl ether (EME) and ethyl tert-butyl ether (ETBE) outline their pyrolysis and oxidation mechanisms, which can shed light on PEE's potential chemical behavior and interactions with other substances (K. Yasunaga et al., 2011).
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
El éter etílico de pantenilo se utiliza en la industria farmacéutica debido a su función como fuente de vitamina B5. La vitamina B5, o ácido pantoténico, es esencial para el metabolismo intermediario humano, y su deficiencia puede conducir a trastornos dermatológicos {svg_1}.
Industria cosmética
En cosmética, sirve como agente hidratante. Se encuentra en diversas preparaciones cosméticas destinadas al cuidado del cabello, la piel y las uñas, proporcionando hidratación y mejorando la apariencia y la salud de estas áreas {svg_2}.
Investigación bioquímica
Los investigadores utilizan el éter etílico de pantenilo en bioquímica por sus propiedades relacionadas con la vitamina B5. Está involucrado en estudios centrados en los procesos metabólicos y las funciones celulares.
Cuidado del cabello
Un estudio ha demostrado que el éter etílico de pantenilo, en combinación con otras vitaminas, puede promover la elongación del tallo capilar y mejorar la proliferación de las células de la matriz del cabello, lo que es beneficioso para los tratamientos de crecimiento del cabello {svg_3}.
Tratamientos dermatológicos
Debido a sus propiedades hidratantes y su papel en el metabolismo de la piel, el éter etílico de pantenilo también se aplica en tratamientos para diversas afecciones de la piel, ayudando a mantener la salud de la piel y tratar problemas dermatológicos {svg_4}.
Cuidado de las uñas
En productos para el cuidado de las uñas, el éter etílico de pantenilo se utiliza para mejorar la resistencia y la salud de las uñas, a menudo incluido en formulaciones destinadas a tratamientos y mejoras de las uñas {svg_5}.
Mecanismo De Acción
Target of Action
Panthenyl Ethyl Ether, also known as Ethyl Panthenol, is primarily targeted at the skin and hair . It is a derivative of Panthenol (provitamin B5), which plays a key role in human intermediary metabolism .
Mode of Action
When applied to the skin or hair, Panthenyl Ethyl Ether is rapidly absorbed and converted into Pantothenic Acid (a constituent of coenzyme A) through processes of hydrolysis and oxidation . This conversion is crucial as Pantothenic Acid is an essential component in Coenzyme A, which plays a central role in metabolism .
Biochemical Pathways
The primary biochemical pathway affected by Panthenyl Ethyl Ether is the metabolic pathway. Once it is converted into Pantothenic Acid in the skin, it becomes an essential component of Coenzyme A . Coenzyme A is vital for various metabolic processes, including the Krebs cycle .
Pharmacokinetics
Panthenyl Ethyl Ether exhibits good skin penetration properties due to the presence of an ethyl group . It is rapidly absorbed into the skin and hair, enhancing its bioavailability . .
Result of Action
The action of Panthenyl Ethyl Ether results in enhanced moisturization and conditioning effects on the skin and hair . It increases hair strength, reduces the risk of breakage, and prevents damage caused by overheating and overdrying of the hair and scalp . For the skin, it acts as an energizing agent and regeneration booster .
Action Environment
Panthenyl Ethyl Ether is relatively stable to oxygen and light, slightly hygroscopic, and stable in neutral or slightly acidic environments (pH 4 - 7.5) . It is less stable in acidic and alkaline aqueous solutions due to hydrolytic cleavage . Excessive exposure to heat exceeding 70°-75° C may cause racemization . These environmental factors can influence the compound’s action, efficacy, and stability.
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4/c1-4-16-7-5-6-12-10(15)9(14)11(2,3)8-13/h9,13-14H,4-8H2,1-3H3,(H,12,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAMPOPITCOOIN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(C(C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)[C@@H](C(C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904738 | |
| Record name | Pantothenyl ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667-83-4 | |
| Record name | (+)-Pantothenyl ethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panthenyl ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000667834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pantothenyl ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANTHENYL ETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4WMF8NX3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



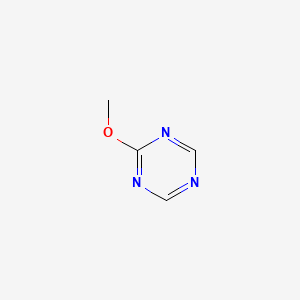
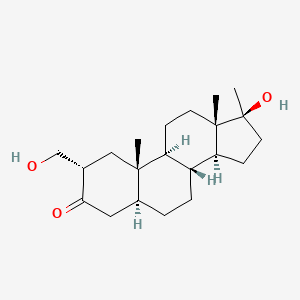
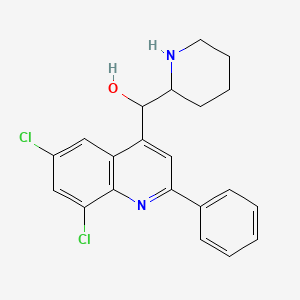
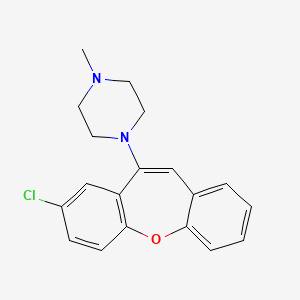
![12-Hydroxybenzo[a]pyrene](/img/structure/B1199512.png)
